molecular formula C26H19NO3 B6524039 4-benzoyl-N-(2-phenoxyphenyl)benzamide CAS No. 391221-78-6

4-benzoyl-N-(2-phenoxyphenyl)benzamide

Cat. No.: B6524039
CAS No.: 391221-78-6
M. Wt: 393.4 g/mol
InChI Key: MUYXBFUUCTZECC-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(2-phenoxyphenyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with a benzoyl group at the 4-position and a phenoxyphenyl group at the N-position of the amide nitrogen.

Properties

IUPAC Name

4-benzoyl-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO3/c28-25(19-9-3-1-4-10-19)20-15-17-21(18-16-20)26(29)27-23-13-7-8-14-24(23)30-22-11-5-2-6-12-22/h1-18H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYXBFUUCTZECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(2-phenoxyphenyl)benzamide typically involves the reaction of 4-benzoylbenzoic acid with 2-phenoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(2-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-benzoyl-N-(2-phenoxyphenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features:

Compound Name Core Structure Substituents/Modifications Key Functional Groups
4-Benzoyl-N-(2-phenoxyphenyl)benzamide Benzamide 4-Benzoyl, N-(2-phenoxyphenyl) Benzoyl, phenoxy ether, amide
4-Benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide () Benzamide + thiazole 4-Benzoyl, N-(pyridinyl-thiazole) Thiazole, pyridine, benzoyl
4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide () Benzamide + sulfonamide 4-Sulfonyl (methylpiperidine), N-phenoxyphenyl Sulfonamide, piperidine, phenoxy ether
4-Benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide () Benzamide + benzothiazole 4-Benzoyl, N-(dimethoxy-benzothiazole) Benzothiazole, methoxy, benzoyl
4-Benzoyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () Benzamide + thiadiazole 4-Benzoyl, N-(thiadiazole-thioethyl-thiazole) Thiadiazole, thiazole, thioether

Structural Insights :

  • Thiazole/thiadiazole derivatives () introduce heterocyclic aromaticity, which may improve binding to metal ions or polar biological targets .
  • Sulfonamide analogs () exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, influencing solubility and target selectivity .

Physicochemical Properties

Property Target Compound 4-Benzoyl-thiazole () Sulfonamide Analog () Dimethoxy-benzothiazole ()
Molecular Weight ~383.4 g/mol 385.44 g/mol Not reported Not reported
LogP (Lipophilicity) High (phenoxyphenyl) Moderate (pyridine-thiazole) High (sulfonamide) Moderate (methoxy)
Solubility Low (aromatic dominance) Low Moderate (sulfonyl group) Low
Stability Stable under neutral pH Sensitive to oxidation Hydrolytically stable pH-sensitive

Key Observations :

  • The target compound’s low solubility may limit bioavailability, whereas sulfonamide derivatives () offer better aqueous solubility .
  • Methoxy groups in dimethoxy-benzothiazole analogs () reduce metabolic degradation compared to unsubstituted aromatic rings .

Pharmacological Activity Comparison

Compound Biological Activity Mechanism of Action Efficacy (If Reported)
Target Compound Hypothesized enzyme inhibition Binds hydrophobic enzyme pockets Not yet confirmed
Thiadiazole derivative () Antimicrobial Disrupts bacterial cell membranes MIC: 2–8 µg/mL (analogs)
Pyridine-thiazole () Anticancer Inhibits kinase signaling IC50: ~5 µM (similar compounds)
Sulfonamide analog () Anti-inflammatory COX-2 inhibition Preliminary data positive

Activity Insights :

  • Thiadiazole-thiazole hybrids () show broad-spectrum antimicrobial activity due to sulfur-containing heterocycles .
  • The pyridine-thiazole analog () demonstrates kinase inhibition, a trait less likely in the target compound due to absence of heterocyclic nitrogen .

Biological Activity

4-benzoyl-N-(2-phenoxyphenyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific protein kinases involved in various signaling pathways. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O2C_{20}H_{16}N_{2}O_{2}. Its structure features a central benzamide core substituted with a benzoyl group and a phenoxyphenyl moiety. This unique arrangement contributes to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of specific protein kinases, notably SPAK (STE20/SPS1-related proline/alanine-rich kinase). SPAK plays a crucial role in regulating ion transport in renal tissues, making this compound significant for understanding hypertension mechanisms and potential treatments for related disorders.

Key Mechanisms:

  • Inhibition of SPAK : The compound modulates signaling pathways that regulate sodium and chloride transport, which are critical in managing blood pressure.
  • Binding Affinity : Further studies are required to elucidate its binding affinities and specificity towards different kinases.

Biological Activity and Applications

This compound has shown promise in various biological contexts:

  • Hypertension Treatment : Due to its ability to inhibit SPAK, it may be beneficial in treating conditions associated with cation transport dysregulation, such as hypertension.
  • Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through similar kinase inhibition pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
4-Chloro-N-(2-phenoxyphenyl)benzamide Contains a chloro substituentPotential anti-inflammatory properties
4-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide Contains a methanesulfonyl groupNa+/H+ antiporter inhibition
N-(4-Phenoxyphenyl)benzamide Lacks the benzoyl groupGeneral kinase inhibition

The unique combination of the benzoyl group with the phenoxyphenyl moiety distinguishes this compound from other similar compounds, enhancing its specificity towards SPAK inhibition.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibit SPAK activity, leading to decreased sodium transport in renal cells. This suggests potential therapeutic applications in managing hypertension.
  • Cellular Assays : In vitro assays revealed that this compound exhibits significant activity against certain cancer cell lines, indicating its potential as an anticancer agent.
  • Comparative Efficacy : Comparative studies with other kinase inhibitors showed that this compound has a unique mechanism that may provide advantages over existing therapies for hypertension and cancer treatment.

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